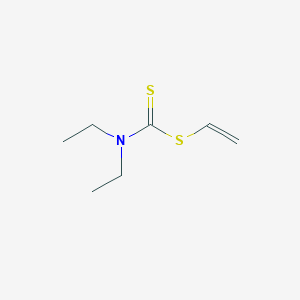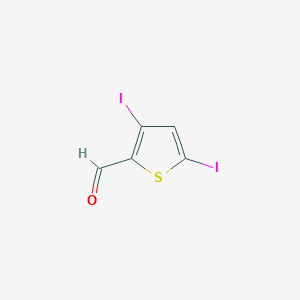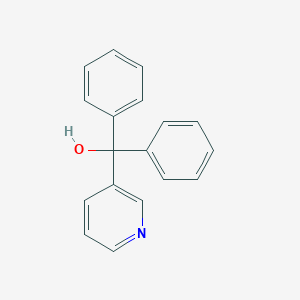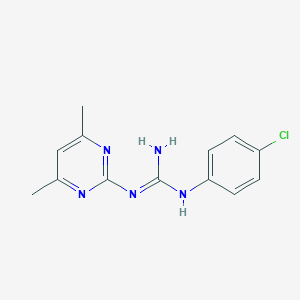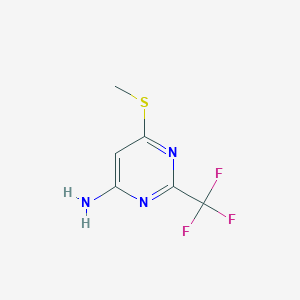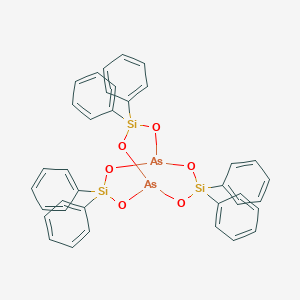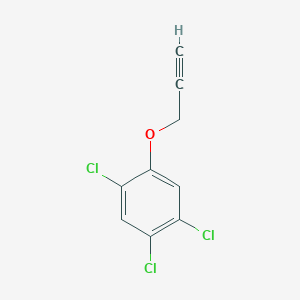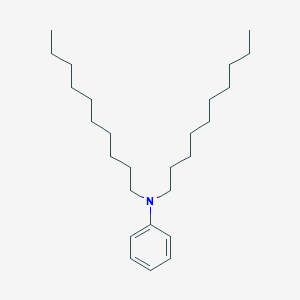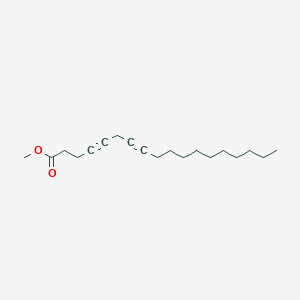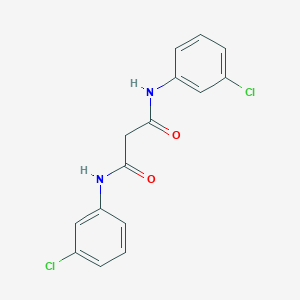
N,N'-双(3-氯苯基)-丙二酰胺
描述
Synthesis Analysis
The synthesis of N,N'-bis-(3-chloro-phenyl)-malonamide derivatives has been explored in various contexts. For instance, the synthesis of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide was achieved through microwave-assisted synthesis using methyl maltol, p-phenylenediamine, and malonyl dichloride as the main raw materials . Another derivative, N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide, was synthesized via a multi-step process involving acylation, nitration, azidation, and pyrolysis-denitrogenation starting from oxalyl chloride and 3,5-dichloroaniline . Bismalonamides and bisthiomalonamides were synthesized and studied as extracting agents for metal ions from aqueous solutions . Additionally, N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid was synthesized from N-aminopyrimidine-2-one and malonyldichloride .
Molecular Structure Analysis
The molecular structures of these compounds were characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), ultraviolet-visible spectroscopy (UV-vis), and mass spectrometry (MS) were used to confirm the structure of the 3-hydroxy-4-pyridinone derivative . Similarly, 1H NMR, IR, MS, and elemental analysis were employed to characterize the N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide and its precursors . The malonamide derivatives used as models of nylons and peptidomimetic compounds were analyzed by X-ray diffraction, revealing that the planes of the peptide groups are approximately perpendicular .
Chemical Reactions Analysis
The chelating properties of the 3-hydroxy-4-pyridinone derivative with iron(III) ion were measured, showing a 1:1 ligand coordination under specific conditions and an apparent stability constant, indicating potential chelating potency for iron(III) ion . The thermal decomposition reactions of the N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide were tested by differential scanning calorimetry (DSC), and the kinetics parameters of the pyrolysis were calculated, suggesting its potential as a high energetic explosive .
Physical and Chemical Properties Analysis
The physical properties of the N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide were determined, including its density, standard formation enthalpy, detonation velocity, and detonation pressure . The bismalonamides displayed higher distribution coefficients in chlorinated solvents than single malonamide, indicating efficient pre-organization of binding groups around the cation . The antimicrobial properties of the N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid and its metal complexes were evaluated, showing good antibacterial activity against Gram-positive bacteria . The solid-state structure of N,N'-difluoro-N,N'-ethylenedi-p-toluenesulfonamide was characterized, revealing weak C-H...F and C-H...O hydrogen bonds and pi-stacking interactions .
科学研究应用
铋化合物在癌症治疗中的应用:铋配合物在重金属和配位化学方面的应用与丙二酰胺衍生物相似,在生物医学中显示出前景,特别是在癌症化学和放射治疗中。这些化合物已被发现可以抑制各种肿瘤的生长和增殖,包括乳腺癌、结肠癌和肺癌。这表明丙二酰胺衍生物可能在癌症治疗中具有潜在应用,具体取决于它们特定的化学性质和生物活性 (Kowalik, Masternak, & Barszcz, 2019)。
光电应用中的配位化合物:亚铜联吡啶化合物具有类似于丙二酰胺衍生物中可能存在的一些官能团的金属到配体电荷转移 (MLCT) 激发态,已因其在光电应用中的潜力而受到研究。对这些化合物的激发态及其光物理性质的详细了解表明,如果丙二酰胺衍生物具有相似的 MLCT 特性,则它们可以在有机发光二极管 (OLED) 和光伏等领域找到应用 (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000)。
分离过程中的自组装特性:丙二酰胺萃取剂的自组装特性,特别是在用于核燃料后处理的油相中,突出了丙二酰胺衍生物在创建结构化功能材料方面的潜力。这些材料可能与分离技术、纳米技术和材料科学有关,其中受控组装和微观结构形成至关重要 (Testard 等人,2008)。
属性
IUPAC Name |
N,N'-bis(3-chlorophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOXAMUBVDXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332464 | |
| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-(3-chloro-phenyl)-malonamide | |
CAS RN |
17722-14-4 | |
| Record name | N1,N3-Bis(3-chlorophenyl)propanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

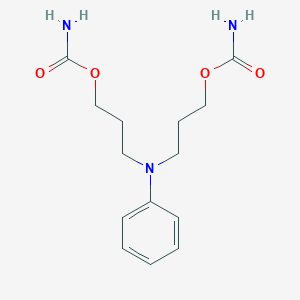
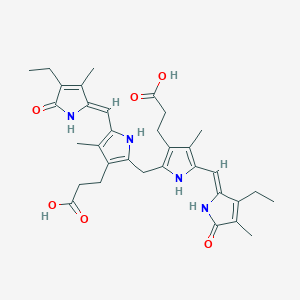
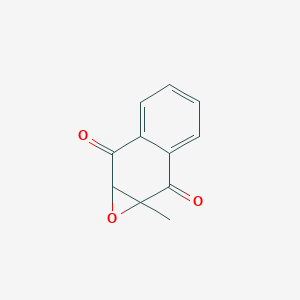
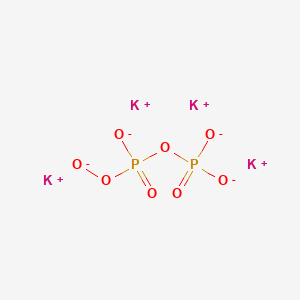
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)
